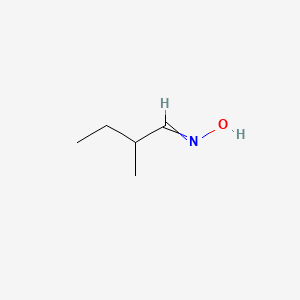

2-Methylbutanal oxime

Description

Properties

IUPAC Name |

N-(2-methylbutylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWWFHKIKWFJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315034 | |

| Record name | 2-Methylbutanal oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53061-04-4 | |

| Record name | 2-Methylbutanal oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53061-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanal oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutanal oxime can be synthesized through the reaction of 2-methylbutanal with hydroxylamine. The reaction typically occurs under mild acidic or neutral conditions. The general reaction is as follows:

2-Methylbutanal+Hydroxylamine→2-Methylbutanal oxime+Water

The reaction is usually carried out in an aqueous or alcoholic medium, and the product can be isolated by simple extraction and purification techniques .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutanal oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The oxime group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under mild acidic or basic conditions

Major Products Formed

Oxidation: Nitrile oxides

Reduction: Amines

Substitution: Various substituted oximes and related compounds

Scientific Research Applications

Medicinal Applications

2-Methylbutanal oxime has potential therapeutic applications due to its bioactive properties. It is involved in the biosynthesis of cyanogenic glucosides, which are known for their defensive roles in plants against herbivores. The conversion of this compound to cyanohydrins is catalyzed by specific cytochrome P450 enzymes, which highlights its importance in plant defense mechanisms .

Case Study: Hepatoprotective Effects

Research has indicated that derivatives of this compound exhibit hepatoprotective effects. In a study involving various compounds isolated from Arctium lappa (burdock), several oxime derivatives demonstrated significant protective activity against cytotoxicity induced by D-galactosamine in hepatic cells . This suggests that this compound and its derivatives could be explored further for liver protection therapies.

Agricultural Applications

In agriculture, this compound plays a role in plant defense against pests. The compound is released as a volatile signal when plants are attacked by herbivores, acting as an attractant for natural predators of these pests . This ecological role underscores its potential use in developing biopesticides.

Case Study: Pest Resistance

A study highlighted the release of volatile compounds, including this compound, from bean plants in response to agromyzid fly attacks. These volatiles were shown to elicit responses from beneficial insects, thereby enhancing pest control naturally . This application could lead to sustainable agricultural practices that reduce reliance on chemical pesticides.

Chemical Synthesis and Industrial Applications

The versatility of this compound extends to its use in organic synthesis. It serves as an intermediate in producing various chemical compounds, including pharmaceuticals and agrochemicals. The ability to convert this oxime into other functionalized molecules through oxidation or coupling reactions makes it valuable in synthetic organic chemistry.

Despite the promising applications of this compound, further research is needed to fully elucidate its mechanisms of action and potential uses. Areas for future investigation include:

- Enhanced Medicinal Properties : Exploring the pharmacological effects of this compound derivatives.

- Biopesticide Development : Investigating the ecological impacts and efficacy of using this compound as a natural pesticide.

- Synthetic Chemistry : Developing novel synthetic pathways that utilize this compound as a key intermediate.

Mechanism of Action

The mechanism of action of 2-methylbutanal oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. In the context of organophosphate poisoning, oximes reactivate acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate, thereby restoring normal enzyme function .

Comparison with Similar Compounds

Key Observations :

- Chain Branching: this compound and 2-methylpropanal oxime differ in carbon chain length and branching, affecting enzyme specificity. CYP71E7 processes both but generates distinct cyanohydrins (2-butanone vs. acetone) .

- Functional Groups : 4-Methylpentan-2-one oxime contains a ketone instead of an aldehyde, altering reactivity and applications (e.g., antifouling agents vs. HCN release) .

Reactivity and Enzymatic Conversion

The enzymatic processing of aldoximes highlights structural dependency:

- Cyanogenesis: this compound and 2-methylpropanal oxime are metabolized by CYP71E7 into cyanohydrins. The former yields 2-butanone cyanohydrin, while the latter produces acetone cyanohydrin, demonstrating substrate flexibility of the enzyme .

- Kinetic Differences : Branched-chain aldoximes (e.g., this compound) may exhibit varied binding affinities compared to linear analogs like 3-methylbutyraldehyde oxime, though quantitative data are sparse.

Biological Activity

2-Methylbutanal oxime, a derivative of 2-methylbutanal, has garnered attention in the field of biochemical research due to its potential biological activities. This compound is primarily studied for its antimicrobial , anticancer , and enzyme reactivation properties, making it a subject of interest in both medicinal and agricultural sciences.

This compound (CAS Number: 53061-04-4) possesses a functional oxime group, which is known for its reactivity and ability to form stable complexes with metal ions. This characteristic allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The following table summarizes the key chemical reactions associated with this compound:

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts oxime to nitrile oxides | Hydrogen peroxide, peracids | Nitrile oxides |

| Reduction | Converts oxime to corresponding amines | Sodium borohydride, lithium aluminum hydride | Amines |

| Substitution | Forms new carbon-nitrogen bonds | Amines or alcohols under acidic/basic conditions | Substituted oximes |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications as a preservative or therapeutic agent in treating infections .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death . Further investigations into its anticancer properties are ongoing, with promising results indicating that it may enhance the efficacy of existing chemotherapeutic agents.

Enzyme Reactivation

One of the most notable applications of this compound is in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphate compounds. This property is particularly relevant in cases of organophosphate poisoning, where the compound acts as an antidote by cleaving the bond between the enzyme and the inhibitor, restoring normal function .

The biological activity of this compound is largely attributed to its ability to form complexes with metal ions and interact with enzymes. Its role as an AChE reactivator involves a nucleophilic attack on the phosphorus atom of the organophosphate compound, leading to enzyme recovery . Additionally, its interaction with cytochrome P450 enzymes has been noted, where it acts as a substrate leading to the production of reactive metabolites .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound had minimum inhibitory concentrations (MICs) ranging from 32-128 µg/mL, indicating moderate antimicrobial activity .

- Cancer Cell Apoptosis : In a controlled laboratory setting, treatment of human breast cancer cells with 50 µM concentrations of this compound resulted in a significant increase in apoptotic markers compared to untreated controls .

- Organophosphate Poisoning : Clinical case studies have reported successful outcomes in patients treated with oximes like this compound following organophosphate exposure, emphasizing its role in emergency medicine .

Q & A

Basic: What are the recommended synthetic routes for 2-Methylbutanal oxime in laboratory settings?

This compound is typically synthesized via condensation of 2-methylbutanal with hydroxylamine hydrochloride under acidic or neutral conditions. Key steps include:

- Reagent preparation : Use hydroxylamine hydrochloride in aqueous or alcoholic solvents.

- pH control : Adjust to pH 4–7 using sodium acetate or ammonia to optimize oxime formation .

- Purification : Recrystallization or chromatography to isolate geometric isomers (E/Z). Enzymatic methods, such as heterologous expression of CYP71E7 in yeast, can also convert oximes to cyanohydrins, though this is more relevant to biosynthesis studies .

Basic: How can geometric isomerism (E/Z) in this compound be experimentally characterized?

Differentiation of E/Z isomers requires:

- NMR spectroscopy : Distinct chemical shifts for oxime protons (e.g., 8–10 ppm for E vs. Z) and coupling patterns.

- IR spectroscopy : Stretching frequencies of N–O and C=N bonds vary slightly between isomers.

- Chromatography : Reverse-phase HPLC or GC with chiral columns to separate isomers .

- X-ray crystallography : Definitive structural assignment for crystalline samples .

Advanced: What is the role of this compound in cyanogenic glucoside biosynthesis in cassava?

In cassava, this compound is an intermediate in lotaustralin synthesis. The enzyme CYP71E7 catalyzes the conversion of oximes derived from isoleucine (e.g., this compound) to cyanohydrins, which dissociate into ketones and hydrogen cyanide. Key insights:

- Enzyme specificity : CYP71E7 exhibits broad substrate tolerance but higher turnover for aliphatic oximes (21 min⁻¹ for valine-derived oximes) .

- Localization : Expression in endodermal and cortical cells suggests compartmentalized biosynthesis to limit cyanide release .

Advanced: How do structural modifications (e.g., fluorination) alter the biochemical activity of this compound derivatives?

- Fluorine substitution : Adding fluorine to the α-carbon lowers pKa and enhances enzyme inhibition (e.g., Ki values in pyruvate oxime analogs). This improves metabolic stability and target binding .

- Oxime ethers : Methyl or ethyl ether derivatives of oximes can enhance lipophilicity, affecting membrane permeability and antitumor activity, as seen in naringenin oxime studies .

Methodological: What analytical techniques are optimal for quantifying this compound in biological matrices?

- Liquid chromatography-mass spectrometry (LC-MS) : Offers high sensitivity and specificity. Use reversed-phase columns (C18) with mobile phases like acetonitrile/water + 0.1% formic acid .

- Validation protocols : Follow EPA guidelines (e.g., DuPont-2392 method) for recovery rates, limits of detection (LOD), and matrix effects .

- Isotopic labeling : Stable isotopes (e.g., ¹³C) as internal standards improve quantification accuracy .

Data Contradiction: How should researchers resolve discrepancies in reported physicochemical properties of this compound?

- Missing data : Evidence gaps in melting/boiling points (e.g., ) necessitate experimental determination via DSC (melting) or GC (volatility).

- LogP estimation : Use shake-flask methods or computational tools (e.g., ChemAxon) to reconcile variations in partition coefficients .

- Cross-validation : Compare data across databases (NIST, PubChem) and prioritize peer-reviewed studies .

Safety: What exposure controls are critical when handling this compound?

- Respiratory protection : Use NIOSH-approved P95 respirators for particulate protection; OV/AG/P99 cartridges if volatile .

- Skin/eye protection : Nitrile gloves, face shields, and safety glasses compliant with EN 166 standards .

- Hygiene practices : Decontaminate gloves before disposal; wash hands post-handling .

Advanced: How can enzyme engineering improve catalytic efficiency in this compound metabolism?

- Directed evolution : Mutagenesis of CYP71E7 to enhance substrate affinity or turnover.

- Cofactor optimization : NADPH regeneration systems in heterologous hosts (e.g., yeast) to sustain activity .

- Kinetic studies : Use stopped-flow spectroscopy to measure binding constants (Kd) and catalytic rates (kcat) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.